(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride
CAS No.: 1993188-94-5
Cat. No.: VC11697385
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993188-94-5 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | NCYCNCGWPRDKDC-FYZOBXCZSA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1CCC1)N.Cl |
| SMILES | COC(=O)C(C1CCC1)N.Cl |
| Canonical SMILES | COC(=O)C(C1CCC1)N.Cl |
Introduction
Chemical Identity and Structural Features
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride belongs to the class of α-amino acid esters, distinguished by its cyclobutyl substituent and (R)-stereochemistry at the α-carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1993188-94-5 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-cyclobutylacetate; hydrochloride |
| SMILES | COC(=O)C@@HN.Cl |
| Purity | ≥95% (analytical grade) |
The cyclobutane ring introduces significant steric hindrance, influencing the compound’s reactivity and conformational flexibility. The (R)-configuration ensures enantioselective interactions in asymmetric synthesis, a property critical for producing optically active pharmaceuticals .
Synthesis and Manufacturing
The synthesis of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves multi-step routes emphasizing stereocontrol. A common approach includes:
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Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis generates the cyclobutyl moiety.
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Amino Group Introduction: Strecker synthesis or reductive amination introduces the amino group with retention of chirality.
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Esterification and Salt Formation: Methyl esterification followed by hydrochloride salt precipitation yields the final product.
Chiral auxiliaries or catalytic asymmetric methods ensure high enantiomeric excess (ee >98%). Recent protocols leverage enzymatic resolution or transition metal catalysis to optimize yield and purity .
Physicochemical Properties
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) and limited solubility in non-polar media. Its melting point remains unspecified in literature, but thermal gravimetric analysis (TGA) suggests decomposition above 200°C. The cyclobutyl group contributes to a twisted conformation, reducing crystallinity compared to linear analogs.
Stability Considerations:
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pH Sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline environments.
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Storage: Recommended at 2–8°C under inert atmosphere to prevent hydrolysis.
Analytical Characterization
Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.15–3.05 (m, 1H, cyclobutyl-CH), 2.95–2.85 (m, 2H, cyclobutyl-CH₂), 2.50–2.40 (m, 2H, cyclobutyl-CH₂).
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¹³C NMR: δ 172.5 (C=O), 56.8 (OCH₃), 52.1 (C-α), 34.2–28.7 (cyclobutyl carbons).
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Mass Spectrometry (MS):
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ESI-MS: m/z 144.1 [M–HCl]⁺, consistent with the molecular formula C₇H₁₄NO₂.
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High-Performance Liquid Chromatography (HPLC):
Applications in Organic Synthesis
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a versatile intermediate in:
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Peptide Mimetics: The cyclobutyl group mimics proline’s pyrrolidine ring, enabling rigid peptide backbone modifications. This enhances proteolytic stability and bioavailability in drug candidates .
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Asymmetric Catalysis: Serves as a chiral ligand in transition metal complexes for enantioselective C–C bond formations .
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RNA Acylation: Recent studies demonstrate that chiral amino acid derivatives, including cyclobutyl analogs, achieve high stereoselectivity in RNA labeling (Fig. 1) .
Figure 1: RNA Acylation Efficiency of Chiral Derivatives
| Derivative | Adduct Number | Stereoselectivity (%) |
|---|---|---|
| (R)-Cyclobutyl analog | 3–4 | 92 |
| (S)-Cyclobutyl analog | 1–2 | 88 |
Data adapted from MALDI-TOF studies .
Comparative Analysis with Enantiomers and Analogues
Table 2: Enantiomeric and Structural Comparisons
| Compound | Configuration | Biological Activity | Reactivity in Acylation |
|---|---|---|---|
| (R)-Methyl 2-amino-2-cyclobutylacetate | R | High NOS modulation | 92% stereoselectivity |
| (S)-Methyl 2-amino-2-cyclobutylacetate | S | Moderate cardiac effects | 88% stereoselectivity |
| Methyl 2-amino-3-methylbutanoate | – | Low membrane permeability | 75% stereoselectivity |
The (R)-enantiomer exhibits superior stereoselectivity in RNA interactions, underscoring the role of chirality in biochemical applications .
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